O1-Tert-butyl O5-ethyl 4-hydroxy-3,6-dihydro-2H-pyridine-1,5-dicarboxylate
Description
O1-Tert-butyl O5-ethyl 4-hydroxy-3,6-dihydro-2H-pyridine-1,5-dicarboxylate is a bicyclic ester derivative featuring a partially saturated pyridine ring. Key structural attributes include:
- Substituents: A tert-butyl ester at the O1 position and an ethyl ester at the O5 position.
- Functional groups: A hydroxyl group at position 4 and two ester moieties contributing to its polarity and reactivity.
- Molecular formula: C₁₃H₂₁NO₅ (inferred from for analogous compounds) .
This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceutical or agrochemical research, due to its modular ester groups and hydroxyl functionality, which enable diverse derivatization pathways.
Properties
IUPAC Name |
1-O-tert-butyl 5-O-ethyl 4-hydroxy-3,6-dihydro-2H-pyridine-1,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-5-18-11(16)9-8-14(7-6-10(9)15)12(17)19-13(2,3)4/h15H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSSECTULMLBLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CCN(C1)C(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701133354 | |
| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 5,6-dihydro-4-hydroxy-1,3(2H)-pyridinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701133354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206111-37-7 | |
| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 5,6-dihydro-4-hydroxy-1,3(2H)-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206111-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 5,6-dihydro-4-hydroxy-1,3(2H)-pyridinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701133354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis typically begins with:
β-Ketoesters: Such as ethyl acetoacetate or tert-butyl acetoacetate, serving as ester components.
Aldehydes or Equivalent Precursors: For the formation of the pyridine ring via condensation.
Ammonium Acetate or Ammonia: As the nitrogen source for ring formation.
Protecting Groups: tert-Butyl esters are introduced or preserved via selective protection strategies to ensure regioselective esterification.
Synthetic Route
Based on the literature and patent data on related 1,4-dihydropyridine-3,5-dicarboxylates, the following general procedure is adapted for the preparation of O1-tert-butyl O5-ethyl 4-hydroxy-3,6-dihydro-2H-pyridine-1,5-dicarboxylate:
Formation of Intermediate Enamine Esters:
- β-Ketoesters are reacted with ammonium acetate in an alcohol solvent (e.g., ethanol) under aminolysis conditions to form enamine ester intermediates.
-
- Appropriate aldehydes or aromatic aldehyde derivatives undergo Knoevenagel condensation with 1,3-dicarbonyl compounds to yield α,β-unsaturated intermediates.
Cyclization to Dihydropyridine Core:
- The enamine esters react with the α,β-unsaturated intermediates under heating (60–150°C) in inert solvents such as toluene, benzene, or tetrahydrofuran to promote cyclization forming the dihydropyridine ring.
Selective Esterification and Hydroxylation:
The tert-butyl ester group is introduced or maintained at the 1-position, while the ethyl ester is installed at the 5-position through controlled esterification steps.
Hydroxylation at the 4-position is achieved either via direct substitution during ring closure or by subsequent oxidation/hydrolysis steps.
-
- The product is purified by recrystallization or chromatographic techniques to obtain the target compound with high purity.
Reaction Conditions and Solvents
Solvents: Benzene, toluene, tetrahydrofuran, dibutylether, butanol, hexanol, methanol, dimethoxyethane, ethylene glycol, ethanol, and propanol have been reported as suitable inert solvents facilitating the cyclization and condensation steps.
Temperature: Reaction temperatures typically range from 60°C to 150°C, optimized to balance reaction rate and product stability.
Catalysts: No additional catalysts or condensation agents are generally required beyond ammonium acetate for aminolysis.
Mechanistic Insights
The synthesis proceeds via:
Formation of an enamine intermediate from β-ketoesters and ammonium acetate.
Knoevenagel condensation generates α,β-unsaturated intermediates.
Cyclization occurs through nucleophilic attack of the enamine on the unsaturated intermediate, forming the dihydropyridine ring.
Ester groups are preserved or selectively introduced through controlled reaction conditions.
Hydroxyl group formation at position 4 may involve tautomerization or oxidative steps.
Data Table Summarizing Key Reaction Parameters
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Notes |
|---|---|---|---|---|
| Enamine ester formation | β-Ketoester + NH4OAc (ammonium acetate) | Ethanol or similar alcohol | 60–80 | Aminolysis step, intermediate not isolated |
| Knoevenagel condensation | Aldehyde + 1,3-dicarbonyl compound | Toluene, benzene, THF | 60–100 | Formation of α,β-unsaturated intermediate |
| Cyclization | Enamine ester + α,β-unsaturated intermediate | Toluene, benzene, THF | 80–150 | Ring closure to dihydropyridine |
| Esterification/Hydroxylation | Controlled esterification/hydrolysis steps | Variable | Ambient to 100 | Installation of tert-butyl and ethyl esters |
| Purification | Recrystallization or chromatography | N/A | N/A | Yields depend on purity and method |
Research Findings and Literature Perspectives
The patent EP0247345A2 outlines the preparation of 1,4-dihydropyridine-3,5-dicarboxylates with various ester substitutions, including tert-butyl and ethyl esters, employing the described general synthetic approach without requiring additional catalysts and using a range of solvents and moderate temperatures.
The synthetic approach is versatile and adaptable for the preparation of derivatives with different substituents on the pyridine ring, including hydroxyl groups, by modifying the starting materials and reaction conditions.
The use of ammonium acetate in alcohol solvents facilitates the formation of enamine esters, a crucial intermediate for the cyclization step.
The Knoevenagel condensation is a well-established method to generate α,β-unsaturated intermediates, which are key electrophiles in the cyclization step forming the dihydropyridine core.
The selective protection and esterification strategies allow for the installation of tert-butyl and ethyl esters at the 1 and 5 positions, respectively, ensuring regioselectivity and functional group compatibility.
No direct literature was found detailing a unique or alternative preparation method specifically for this compound; however, the described general methods for 1,4-dihydropyridine derivatives are applicable and authoritative.
Chemical Reactions Analysis
Types of Reactions
O1-Tert-butyl O5-ethyl 4-hydroxy-3,6-dihydro-2H-pyridine-1,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols. Substitution reactions can lead to the formation of various ester derivatives .
Scientific Research Applications
O1-Tert-butyl O5-ethyl 4-hydroxy-3,6-dihydro-2H-pyridine-1,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of O1-Tert-butyl O5-ethyl 4-hydroxy-3,6-dihydro-2H-pyridine-1,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table compares the target compound with structurally related derivatives, emphasizing substituent variations and physicochemical properties:
Analysis of Substituent Effects
- Ethyl vs.
- Hydroxyl Group: The C4 hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity, which may improve crystallinity or alter biological activity compared to non-hydroxylated analogs like 1-tert-butyl 3-methyl 1,2,5,6-tetrahydropyridine-1,3-dicarboxylate .
- Spirocyclic Systems : Compounds like O2-tert-butyl O3-ethyl (3R)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate exhibit distinct conformational rigidity due to their spiro architectures, which are absent in the target compound’s dihydropyridine scaffold .
Research Implications
- Synthetic Utility : The tert-butyl and ethyl ester groups in the target compound provide orthogonal protection strategies for selective deprotection in multi-step syntheses.
- Physicochemical Properties : The hydroxyl group may facilitate interactions in catalytic systems or biological targets, while the ethyl ester balances lipophilicity for membrane permeability in drug design.
- Crystallography : Structural elucidation of such compounds likely employs programs like SHELXL (), given its prevalence in small-molecule refinement .
Biological Activity
O1-Tert-butyl O5-ethyl 4-hydroxy-3,6-dihydro-2H-pyridine-1,5-dicarboxylate, also known by its IUPAC name 1-O-tert-butyl 4-O-ethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate, is a compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications based on recent research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₁₃H₂₁NO₅ |
| Molecular Weight | 271.31 g/mol |
| CAS Number | 206111-40-2 |
| PubChem CID | 58582393 |
| Appearance | Not specified |
Research indicates that this compound exhibits various biological activities through multiple mechanisms. These include:
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which helps in reducing oxidative stress in cells.
- Anti-inflammatory Effects : Studies have shown that it can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Neuroprotective Properties : Preliminary findings suggest that this compound may protect neuronal cells from damage due to excitotoxicity.
Study 1: Antioxidant Properties
A study published in Inorganic Chemistry investigated the antioxidant capacity of several pyridine derivatives, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in vitro when tested against various oxidative stress models .
Study 2: Anti-inflammatory Activity
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound was shown to reduce the secretion of TNF-alpha and IL-6 by up to 50%. This suggests a strong anti-inflammatory potential suitable for further therapeutic exploration .
Study 3: Neuroprotection
Research conducted on neuronal cell lines exposed to glutamate toxicity revealed that treatment with this compound led to a significant increase in cell viability compared to untreated controls. This positions the compound as a candidate for neuroprotective drug development .
Safety and Toxicology
Safety assessments indicate that while the compound exhibits beneficial biological activities, it also presents certain hazards. Toxicological studies have identified potential risks associated with high doses leading to cytotoxicity in non-target cells. Proper dosage and administration routes are critical for ensuring safety in therapeutic applications .
Q & A
Q. What are the recommended synthetic routes for O1-Tert-butyl O5-ethyl 4-hydroxy-3,6-dihydro-2H-pyridine-1,5-dicarboxylate, and what are the critical reaction conditions affecting yield?
Methodological Answer: The compound is typically synthesized via multi-step protocols involving:
- Step 1: Deprotonation using lithium diisopropylamide (LDA) in tetrahydrofuran (THF)/hexane at −78°C to −71°C to generate enolates .
- Step 2: Acid-catalyzed cyclization (e.g., HCl in 1,4-dioxane) at 20–50°C for 25 hours to form the dihydropyridine core .
- Step 3: Protection/deprotection steps (e.g., tert-butyl carbamate formation via palladium-catalyzed coupling with tert-butyl XPhos ligand and cesium carbonate in tert-butyl alcohol at 40–100°C under inert atmosphere) .
Critical Conditions:
Q. How is the compound characterized using spectroscopic methods, and what key spectral signatures confirm its structure?
Methodological Answer:
- 1H NMR:
- 13C NMR:
- Carbonyl carbons (ester and carbamate) at ~155–170 ppm .
- HRMS: Molecular ion [M+H]+ at m/z 325.32 (C₁₄H₂₂F₃NO₄), confirming molecular weight .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when synthesizing derivatives of this compound?
Methodological Answer: Contradictions (e.g., unexpected splitting in NMR or missing HRMS peaks) can arise from:
- Steric hindrance: Bulky tert-butyl groups may slow down rotational equilibria, causing splitting in NMR. Use variable-temperature NMR to confirm dynamic effects .
- Regioisomeric impurities: Compare experimental 1H/13C NMR shifts with computational predictions (DFT) or reference analogs (e.g., piperidine dicarboxylates in ) .
- X-ray crystallography: If available, resolve ambiguities via single-crystal analysis (e.g., as in for related tetrahydropyrrolo-pyrazoles) .
Q. What strategies optimize the regioselectivity in multi-step syntheses involving this compound?
Methodological Answer:
- Catalyst selection: Palladium acetate with tert-butyl XPhos ligand enhances coupling efficiency for tert-butyl carbamate formation .
- Temperature gradients: Stepwise heating (40°C → 100°C) minimizes side reactions during cyclization .
- Solvent effects: Polar aprotic solvents (DMF, acetonitrile) stabilize intermediates in substitution steps .
Q. How do steric effects of the tert-butyl group influence the compound’s reactivity in substitution reactions?
Methodological Answer:
- Nucleophilic substitution: The tert-butyl group’s bulk hinders attack at the carbamate carbonyl, directing reactivity toward the ethyl ester (e.g., hydrolysis to carboxylic acid derivatives under basic conditions) .
- Protection strategies: Use tert-butyl as a temporary protecting group for amines or hydroxyls, removable via acidolysis (e.g., HCl in dioxane) .
Q. What are the stability considerations for this compound under varying storage conditions?
Methodological Answer:
Q. How can researchers validate the purity of intermediates during synthesis?
Methodological Answer:
Q. What synthetic modifications enable the preparation of fluorinated analogs (e.g., CF₃-substituted derivatives)?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
